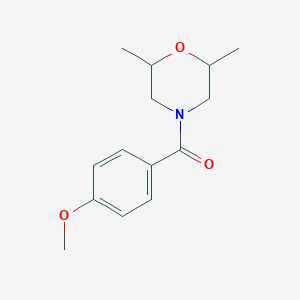
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine, also known as MDMB-DMN, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has gained popularity in recent years due to its ability to produce intense hallucinogenic effects. In
作用机制
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine acts on the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, perception, and cognition. 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the hallucinogenic effects that are characteristic of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine.
Biochemical and Physiological Effects:
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters brain activity, leading to changes in perception, mood, and cognition. The effects of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine can last for several hours, and users may experience a range of psychological effects such as euphoria, anxiety, and paranoia.
实验室实验的优点和局限性
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine has several advantages as a research tool, including its potent hallucinogenic effects and its ability to activate the serotonin 5-HT2A receptor. However, it also has several limitations, including its potential for abuse and its lack of specificity for the 5-HT2A receptor. Additionally, the long-lasting effects of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine can make it difficult to conduct experiments that require precise timing.
未来方向
There are several future directions for research on 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine. One area of research could focus on the development of more specific and selective 5-HT2A receptor agonists that can produce similar effects to 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine without the potential for abuse. Another area of research could explore the potential therapeutic uses of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine, such as its ability to alleviate symptoms of depression and anxiety. Finally, research could focus on the long-term effects of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine use, particularly with regard to its potential for addiction and cognitive impairment.
合成方法
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine is synthesized through a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified through various chromatographic techniques to obtain pure 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine.
科学研究应用
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine has been used in scientific research to study its effects on the central nervous system. It has been shown to produce potent hallucinogenic effects in animal models, which makes it a useful tool for studying the neural mechanisms underlying perception and cognition. Additionally, 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine has been used to study the effects of psychoactive substances on behavior and mood.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-8-15(9-11(2)18-10)14(16)12-4-6-13(17-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMXHYDQGZATEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)(4-methoxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

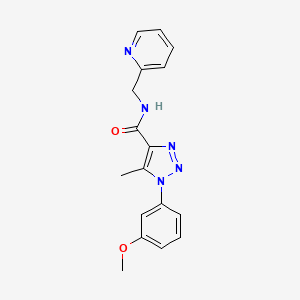
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)
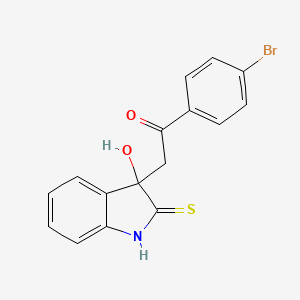
![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5143387.png)
![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)
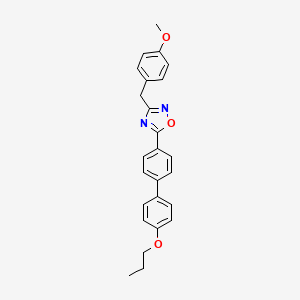
![7-benzoyl-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143411.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5143416.png)
![2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5143425.png)
![3-(2-fluorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5143432.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)

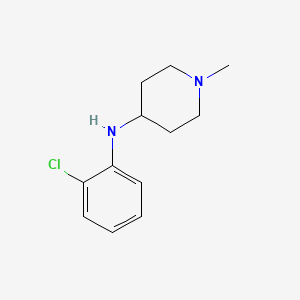
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide](/img/structure/B5143480.png)